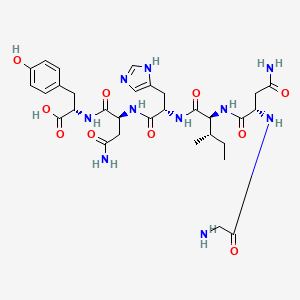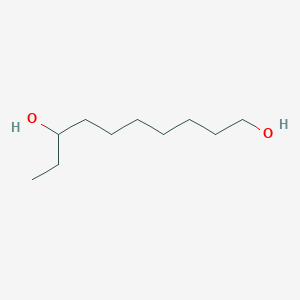
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)-: is an organic compound that belongs to the class of pyridinecarboxaldehydes This compound is characterized by the presence of a pyridine ring substituted with a formyl group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- can be achieved through several methods. One common approach involves the catalytic oxidation of pyridine derivatives. For instance, the compound can be synthesized by the oxidation of 4-methyl-6-(trifluoromethyl)pyridine using specific catalysts such as palladium complexes or indium chloride under mild conditions . Another method involves the three-component coupling reaction of dicarbonyl compounds, aldehydes, and urea/thiourea catalyzed by indium chloride .
Industrial Production Methods: In industrial settings, the production of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- typically involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-Pyridinecarboxylic acid derivatives.
Reduction: 2-Pyridinemethanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The formyl group in the compound can form covalent bonds with nucleophilic sites in enzymes and proteins, thereby modulating their activity. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins .
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxaldehyde: Lacks the methyl and trifluoromethyl groups, resulting in different chemical properties and reactivity.
4-Methyl-2-pyridinecarboxaldehyde: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and biological activity.
6-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Similar structure but without the methyl group, influencing its steric and electronic properties.
Uniqueness: 2-Pyridinecarboxaldehyde, 4-methyl-6-(trifluoromethyl)- is unique due to the combined presence of the methyl and trifluoromethyl groups, which impart distinct steric and electronic effects.
Propriétés
Numéro CAS |
615580-37-5 |
|---|---|
Formule moléculaire |
C8H6F3NO |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
4-methyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)12-7(3-5)8(9,10)11/h2-4H,1H3 |
Clé InChI |
AEKRUEMELLRGQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


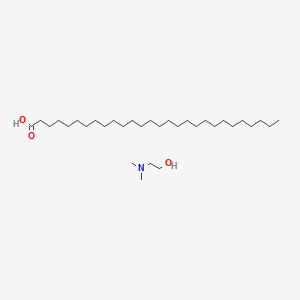

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
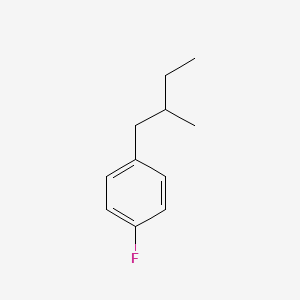
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
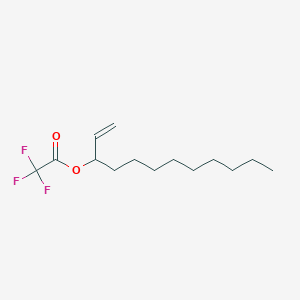
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
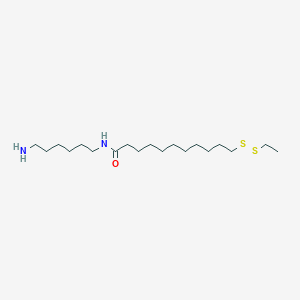
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
